molecular formula C9H11BrFN B7977209 [(2-Bromo-6-fluorophenyl)methyl](ethyl)amine

[(2-Bromo-6-fluorophenyl)methyl](ethyl)amine

Cat. No.: B7977209
M. Wt: 232.09 g/mol
InChI Key: ZHXYKEVENJUINQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl and ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluorophenyl)methylamine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Alkylation: The attachment of a methyl group to the phenyl ring.

Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, methylating agents, and ethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of (2-Bromo-6-fluorophenyl)methylamine may involve large-scale bromination and fluorination processes, followed by alkylation and amination. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could result in dehalogenated derivatives.

Scientific Research Applications

(2-Bromo-6-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and specificity, while the ethylamine group may facilitate interactions with biological molecules. Pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-6-fluorophenyl)methylamine: Similar structure but with a methyl group instead of an ethylamine group.

    (2-Bromo-6-chlorophenyl)methylamine: Chlorine atom instead of fluorine.

    (2-Iodo-6-fluorophenyl)methylamine: Iodine atom instead of bromine.

Uniqueness

(2-Bromo-6-fluorophenyl)methylamine is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXYKEVENJUINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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